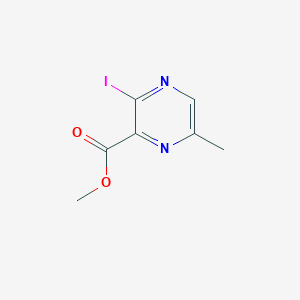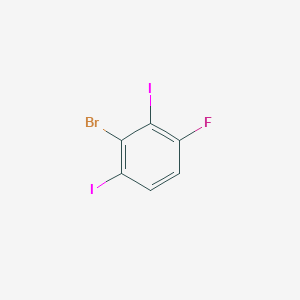
2-Bromo-4-fluoro-1,3-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-1,3-diiodobenzene is an aromatic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1,3-diiodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1,3-diiodobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The compound is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluoro-1,3-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are employed under inert atmospheres with solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-1,3-diiodobenzene has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is explored for its potential use in the development of diagnostic agents and therapeutic drugs.
Industry: It is employed in the production of advanced materials, such as polymers and liquid crystals, due to its unique halogenation pattern.
Mecanismo De Acción
The mechanism by which 2-Bromo-4-fluoro-1,3-diiodobenzene exerts its effects is primarily through its participation in chemical reactions. The presence of multiple halogen atoms makes it a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-fluoro-2-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromoiodobenzene
Uniqueness
2-Bromo-4-fluoro-1,3-diiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H2BrFI2 |
|---|---|
Peso molecular |
426.79 g/mol |
Nombre IUPAC |
3-bromo-1-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6H2BrFI2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H |
Clave InChI |
WICBVPGIVIVPNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)I)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)



![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)

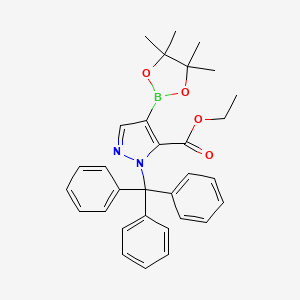
![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)

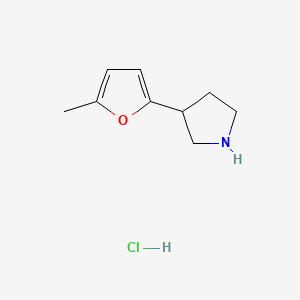
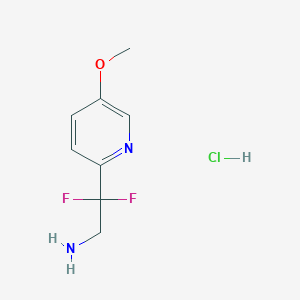
![Thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661462.png)
